[bAla8]-Neurokinin A(4-10)

NK2 receptor pharmacology tachykinin research receptor selectivity

Choose [bAla8]-Neurokinin A(4-10) (MEN 10210) for reproducible NK2 receptor research. Unlike generic NKA analogs, its β-alanine substitution at position 8 and C-terminal amidation confer exclusive NK2 selectivity, eliminating the NK1-mediated hypotension and emesis that confound studies with LMN-NKA. This selectivity is validated by selective displacement of NK2-specific radioligands and robust in vivo induction of bladder contraction and bronchospasm. An essential positive control for binding (Ki=1.9 nM) and functional (pD2=6.91) assays, it ensures your data reflect true NK2 pharmacology—not multi-receptor crosstalk. The tritiated form ([3H][β-Ala8]neurokinin A-(4-10), Kd=1.8 nM) enables quantitative receptor distribution mapping. Procure as a lyophilized powder for long-term stability.

Molecular Formula C35H56N8O10S
Molecular Weight 780.9 g/mol
Cat. No. B550203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[bAla8]-Neurokinin A(4-10)
Synonyms(betaAla(8))NKA(4-10)
8-beta-Ala-neurokinin A (4-10)
bAla-NKA (4-10)
neurokinin A (4-10), beta-Ala(8)-
neurokinin A (4-10), beta-alanine(8)-
Molecular FormulaC35H56N8O10S
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
InChIKeyCKNPSJOMUQBPLA-WTWMNNMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[bAla8]-Neurokinin A(4-10): Procurement Guide for a High-Affinity Selective NK2 Receptor Agonist Peptide


[bAla8]-Neurokinin A(4-10), also designated MEN 10210, is a synthetic heptapeptide analog of the neurokinin A (NKA) fragment NKA(4-10) . It belongs to the tachykinin family and functions as a selective agonist at the neurokinin 2 (NK2) receptor [1]. The compound is characterized by a single amino acid substitution at position 8, where the native glycine is replaced by a β-alanine residue, and features a C-terminal amide . This structural modification confers high-affinity binding and functional selectivity for the NK2 receptor subtype, distinguishing it from the endogenous ligand NKA and other closely related analogs [1][2].

[bAla8]-Neurokinin A(4-10): Why Generic NK2 Agonists Cannot Be Substituted Without Loss of Selectivity or Assay Reproducibility


Generic substitution among NK2 receptor agonists is scientifically unsound due to profound differences in subtype selectivity, affinity, and functional efficacy profiles [1]. While multiple compounds (e.g., NKA, GR 64349, LMN-NKA) activate the NK2 receptor, their off-target interactions with NK1 and NK3 receptors vary by orders of magnitude [2][3]. [bAla8]-Neurokinin A(4-10) exhibits a distinct binding signature: it demonstrates high-affinity, selective displacement of NK2-specific radioligands and is not displaced by NK1 or NK3 agonists [4]. In contrast, other analogs like LMN-NKA retain significant NK1 activity at therapeutic doses, leading to confounding physiological effects such as emesis and hypotension that are absent with [bAla8]-Neurokinin A(4-10) [5]. Therefore, substituting this compound with an alternative NK2 agonist introduces uncontrolled experimental variables and compromises data reproducibility, particularly in in vivo models of bladder, airway, or gastrointestinal function [2].

[bAla8]-Neurokinin A(4-10): Quantitative Evidence Guide for Differentiated Scientific Procurement Decisions


[bAla8]-Neurokinin A(4-10) vs. Neurokinin A: Superior Selectivity Profile for NK2 Receptor Studies

[bAla8]-Neurokinin A(4-10) demonstrates unambiguous selectivity for the NK2 receptor, whereas the endogenous ligand neurokinin A (NKA) exhibits significant cross-reactivity with other tachykinin receptor subtypes [1]. In radioligand displacement studies using hamster urinary bladder membranes, specific binding of [3H][β-Ala8]neurokinin A-(4-10) was displaced exclusively by NK2 receptor agonists and antagonists, with no displacement observed for NK1 or NK3 selective ligands [2]. This contrasts sharply with NKA, which, despite having higher affinity for NK2 receptors, also binds to NK1 receptors, leading to confounding off-target effects [1]. This selectivity profile makes [bAla8]-Neurokinin A(4-10) the preferred tool for isolating NK2-mediated responses.

NK2 receptor pharmacology tachykinin research receptor selectivity

[bAla8]-Neurokinin A(4-10) vs. LMN-NKA: Superior In Vivo Selectivity for Urological and Respiratory Applications

While [bAla8]-Neurokinin A(4-10) and LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)) are both potent NK2 receptor agonists, they exhibit markedly different in vivo selectivity profiles [1]. In conscious dog studies, LMN-NKA unexpectedly activated NK1 receptors at doses that stimulated voiding, resulting in emesis and hypotension [1]. In contrast, [bAla8]-Neurokinin A(4-10) was shown to produce bladder contraction and bronchospasm in guinea pigs in vivo without reports of such off-target effects [2]. This difference in functional selectivity is critical for researchers aiming to isolate NK2-mediated physiological responses without the confounding influence of NK1 receptor activation.

in vivo pharmacology bladder function NK2 receptor agonists

[bAla8]-Neurokinin A(4-10) vs. GR 64349: Differentiated Binding Site Interaction for Specialized Assays

[bAla8]-Neurokinin A(4-10) and GR 64349, another potent NK2 receptor agonist, exhibit distinct binding characteristics at the NK2 receptor [1]. In radioligand binding studies using [125I]NKA in rat small intestine, [β-Ala8]NKA(4-10) and GR 64349 both bound to high- and low-affinity sites, but the high-affinity site was still detectable for both compounds even in the presence of 100 μM GppNHp, which strongly inhibits [125I]NKA binding [1]. This suggests that both compounds recognize a G-protein-uncoupled receptor state, but the specific interaction may differ. Furthermore, [bAla8]-Neurokinin A(4-10) has a defined pD2 of 6.91 , while GR 64349 has a reported pEC50 of 8.4 [2]. These differences in binding site interaction and potency highlight the need for careful selection of the appropriate agonist based on the specific assay requirements.

radioligand binding NK2 receptor pharmacology receptor binding sites

[bAla8]-Neurokinin A(4-10): High-Affinity Radioligand Tool for NK2 Receptor Binding Studies

[bAla8]-Neurokinin A(4-10) serves as a high-affinity, selective radioligand when tritiated, enabling precise quantification of NK2 receptor binding sites [1]. In hamster urinary bladder membranes, [3H][β-Ala8]neurokinin A-(4-10) bound reversibly and with high specificity to a single class of binding sites, with a dissociation constant (Kd) of 1.8 ± 0.2 nM and a maximum binding capacity (Bmax) of 139 ± 21 fmol/mg protein [1]. This high affinity and low non-specific binding make it a superior tool for characterizing NK2 receptor antagonists and for mapping receptor distribution compared to less selective or lower affinity alternatives.

radioligand binding assay NK2 receptor tachykinin pharmacology

[bAla8]-Neurokinin A(4-10) vs. Neurokinin A: Comparable or Superior In Vivo Potency in Specific Tissues

In vivo pharmacological studies have demonstrated that [bAla8]-Neurokinin A(4-10) is as active as, or more active than, neurokinin A (NKA) or its fragment NKA(4-10) in producing rat bladder contraction and guinea pig bronchospasm [1]. These are key physiological responses known to be mediated by NK2 receptor activation [1]. The comparable or superior in vivo potency, combined with its established selectivity profile, positions [bAla8]-Neurokinin A(4-10) as a highly effective tool for probing NK2 receptor function in whole-animal models of urological and respiratory function.

in vivo pharmacology bladder contraction bronchospasm

[bAla8]-Neurokinin A(4-10): A Reference Standard for NK2 Receptor Affinity Measurements

In comprehensive studies of NK2 receptor agonist pharmacology, [bAla8]-Neurokinin A(4-10) consistently serves as a benchmark for affinity and selectivity [1]. In a series of NKA analogs evaluated at human recombinant NK2 receptors expressed in CHO cells, [β-Ala8]-NKA(4-10) was used as a reference compound, with its pIC50 value reported alongside other analogs [1]. Its well-characterized binding profile (Ki = 1.9 ± 0.36 nM in hamster bladder membranes [2]) and functional selectivity make it an essential comparator for characterizing novel NK2 receptor ligands.

receptor binding affinity NK2 receptor tachykinin pharmacology

[bAla8]-Neurokinin A(4-10): High-Value Application Scenarios for Research and Industrial Procurement


Ex Vivo and In Vivo Studies of NK2 Receptor-Mediated Smooth Muscle Contractility

Given its demonstrated high selectivity for the NK2 receptor and its robust in vivo activity in producing bladder contraction and bronchospasm [1], [bAla8]-Neurokinin A(4-10) is ideally suited for ex vivo tissue bath experiments (e.g., guinea pig or rat bladder strips) and in vivo models investigating the role of NK2 receptors in urological and respiratory smooth muscle function. Its use minimizes confounding effects from NK1 or NK3 receptor activation, ensuring that observed contractile responses can be confidently attributed to NK2 receptor agonism.

Radioligand Binding Assays for NK2 Receptor Characterization and Antagonist Screening

The tritiated form of this compound, [3H][β-Ala8]neurokinin A-(4-10), is a validated, high-affinity (Kd = 1.8 nM) and highly selective radioligand for the NK2 receptor [2]. This application scenario is critical for laboratories engaged in: 1) quantifying NK2 receptor density and distribution in native tissues; 2) performing competitive binding assays to determine the affinity (Ki) of novel NK2 receptor antagonists; and 3) establishing pharmacological profiles of new chemical entities targeting the tachykinin system.

Pharmacological Validation and Benchmarking of Novel NK2 Receptor Ligands

As a well-characterized reference standard with established affinity (Ki = 1.9 nM) and functional potency (pD2 = 6.91) [2], [bAla8]-Neurokinin A(4-10) is an essential tool for benchmarking the activity of newly synthesized or discovered NK2 receptor agonists and antagonists. Its inclusion as a positive control in functional assays (e.g., calcium mobilization, cAMP accumulation) and binding studies ensures assay validity and allows for direct, quantitative comparison of compound potency and efficacy across different studies and laboratories [3].

Ex Vivo Models of Gastrointestinal Function and Neuropeptide Release

The compound's activity in gastrointestinal tissues is supported by evidence that NK2 receptor activation by [β-Ala8]neurokinin A-(4-10) can trigger the release of enteroendocrine mediators such as Peptide YY (PYY) from colonic L-cells . This makes it a valuable tool for ex vivo studies using isolated intestinal segments or mucosal preparations to investigate the role of NK2 receptors in regulating gut hormone secretion, intestinal motility, and epithelial function, particularly in models of inflammation or irritable bowel syndrome where tachykinin signaling is dysregulated.

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